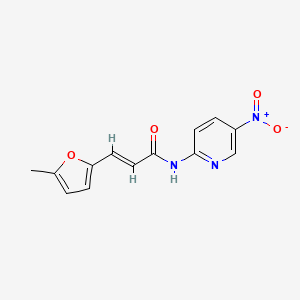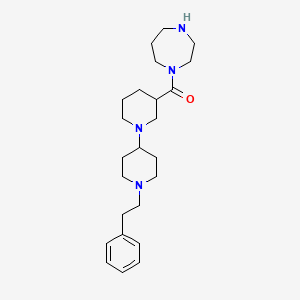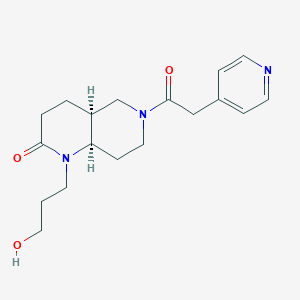
2-(4-chlorophenyl)-4-(2-methoxy-2-methylpropanoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-(2-methoxy-2-methylpropanoyl)morpholine is a synthetic compound that belongs to the class of morpholine derivatives. It is commonly known as CM156 and is used in scientific research for its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of CM156 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and angiogenesis. CM156 has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways that regulate cell growth and survival. CM156 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and are involved in angiogenesis.
Biochemical and Physiological Effects
CM156 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis in tumors. CM156 has also been shown to have anti-inflammatory effects, and to inhibit the activity of certain enzymes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CM156 in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising candidate for further study in the field of cancer research. However, one limitation of CM156 is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on CM156. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for CM156, as well as its potential side effects. Other potential future directions include studying the effects of CM156 on other diseases, such as inflammation and neurodegenerative disorders, and exploring its potential as a drug delivery system.
Synthesemethoden
The synthesis of CM156 involves a series of chemical reactions. The starting material is 4-chlorobenzaldehyde, which is reacted with ethyl acetoacetate to form 4-chloro-α-phenyl-β-ketoester. This intermediate is then reacted with morpholine and acetic anhydride to form 2-(4-chlorophenyl)-4-(2-methoxy-2-methylpropanoyl)morpholine. The overall yield of this synthesis is approximately 30%.
Wissenschaftliche Forschungsanwendungen
CM156 has been studied for its potential pharmacological properties, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. CM156 has also been studied for its potential to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Eigenschaften
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-methoxy-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,19-3)14(18)17-8-9-20-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIIIIITBBDEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)
![N~2~-methyl-N~1~-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-alaninamide](/img/structure/B5396368.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide](/img/structure/B5396387.png)

![4-({(2R,5S)-5-[(5-ethylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5396398.png)
![N-[(4-acetylmorpholin-2-yl)methyl]-2-(pyridin-3-yloxy)acetamide](/img/structure/B5396404.png)
![methyl {1-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5396409.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5396415.png)
![N-[(1S*,2R*)-2-(cyclooctylamino)cyclobutyl]benzenesulfonamide](/img/structure/B5396418.png)
![N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B5396426.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5396431.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(pyridin-2-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5396449.png)